Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate molecular weight and structural formula
Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate molecular weight and structural formula
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate, a functionalized indane derivative with significant potential in medicinal chemistry and materials science. The indane scaffold is a core structural motif in numerous biologically active compounds and approved pharmaceuticals. The strategic placement of a hydroxyl group on the aromatic ring and a methyl carboxylate on the saturated five-membered ring offers a versatile platform for further chemical modification and exploration of its pharmacological profile.
Molecular and Structural Characteristics
Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate is a bifunctional organic molecule. The presence of a phenolic hydroxyl group and a methyl ester provides two key reactive sites for diverse chemical transformations.
Structural Formula
The structural formula of Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate is presented below. The molecule consists of a bicyclic system where a benzene ring is fused to a cyclopentane ring. A hydroxyl group is substituted at the 6-position of the aromatic ring, and a methyl carboxylate group is attached to the 1-position of the dihydroindene ring system.
Caption: 2D Chemical Structure of Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₂O₃ |
| Molecular Weight | 192.21 g/mol |
| IUPAC Name | Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate |
| Canonical SMILES | COC(=O)C1CC2=CC(O)=CC=C2C1 |
| InChI Key | (Predicted) |
| CAS Number | Not assigned or not publicly available |
| Appearance | (Predicted) White to off-white solid |
| Solubility | (Predicted) Soluble in methanol, ethanol, DMSO, and other polar organic solvents. |
Synthesis and Chemical Reactivity
A plausible synthetic route to Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate involves a multi-step process starting from a commercially available precursor, followed by a standard esterification reaction.
Proposed Synthetic Pathway
A logical synthetic approach would begin with the preparation of the corresponding carboxylic acid, 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid, from a suitable indanone precursor. The carboxylic acid can then be esterified to yield the target methyl ester.
Caption: Proposed synthetic workflow for Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate.
Detailed Experimental Protocols
Step 1: Synthesis of 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid
This step can be achieved through various carboxylation methods applied to 6-hydroxy-1-indanone. One common approach is the Reformatsky reaction.
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Activation of Zinc: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add zinc dust. Activate the zinc by stirring with a small amount of a dilute acid (e.g., HCl), followed by washing with water, ethanol, and diethyl ether, and then drying under vacuum.
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Reaction Setup: To the activated zinc, add anhydrous tetrahydrofuran (THF).
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Addition of Reagents: A solution of 6-hydroxy-1-indanone and an α-bromo ester (e.g., ethyl bromoacetate) in anhydrous THF is added dropwise to the zinc suspension with gentle heating to initiate the reaction.
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Reaction Progression: The reaction mixture is typically refluxed for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
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Workup and Hydrolysis: After cooling to room temperature, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is then acidified with a strong acid (e.g., 2M HCl) and heated to hydrolyze the intermediate ester to the carboxylic acid.
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Purification: The crude carboxylic acid is extracted with an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and purified by recrystallization or column chromatography.
Step 2: Fischer Esterification to Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate
The Fischer esterification is a classic and reliable method for converting a carboxylic acid to its corresponding ester.[1]
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Reaction Setup: In a round-bottom flask, dissolve the 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid in an excess of anhydrous methanol.
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Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
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Reaction Conditions: The mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by TLC.
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Workup: After the reaction is complete, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
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Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude methyl ester. Further purification can be achieved by column chromatography on silica gel.
Potential Applications in Drug Discovery and Development
The indane ring system is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of therapeutic agents. The functional groups on Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate make it an attractive starting point for the synthesis of new chemical entities with potential biological activity.
Rationale for Pharmacological Interest
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Anti-inflammatory and Analgesic Agents: Many indane derivatives exhibit potent anti-inflammatory and analgesic properties.[2] The core structure of this molecule could be elaborated to develop novel non-steroidal anti-inflammatory drugs (NSAIDs).
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Enzyme Inhibitors: The indane scaffold has been successfully utilized in the design of various enzyme inhibitors. For example, derivatives of 1-indanone have shown inhibitory activity against monoamine oxidases (MAO), which are targets for the treatment of depression and neurodegenerative diseases.[3]
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Antimicrobial and Antiviral Agents: Functionalized indanes have been reported to possess antibacterial and antiviral activities.[2] The hydroxyl and ester moieties of the title compound provide handles for the introduction of pharmacophores known to confer antimicrobial properties.
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CNS-Active Agents: The structural similarity of the indane nucleus to certain neurotransmitters has led to its exploration in the development of drugs targeting the central nervous system. Amino-indane derivatives, for instance, have been investigated for a range of CNS activities.[4]
Future Directions in Research
The synthesis of a library of derivatives based on Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate is a promising avenue for future research. Key modifications could include:
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Derivatization of the Hydroxyl Group: Etherification or esterification of the phenolic hydroxyl group can modulate the compound's lipophilicity and pharmacokinetic properties.
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Modification of the Carboxylate: Amidation of the methyl ester to form a variety of amides can introduce new hydrogen bonding interactions, potentially enhancing binding to biological targets.
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Introduction of Substituents on the Aromatic Ring: Further functionalization of the benzene ring could lead to improved potency and selectivity for specific biological targets.
Conclusion
Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate represents a valuable, yet underexplored, chemical entity. Its straightforward, predictable synthesis and the presence of two versatile functional groups make it an ideal starting material for the development of novel compounds with potential therapeutic applications. This technical guide provides a foundational understanding of its structure, synthesis, and potential, encouraging further investigation by researchers in the fields of organic synthesis and medicinal chemistry.
References
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